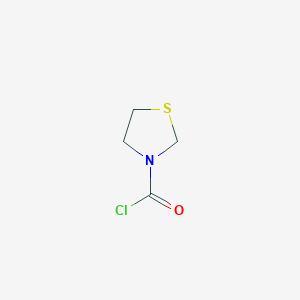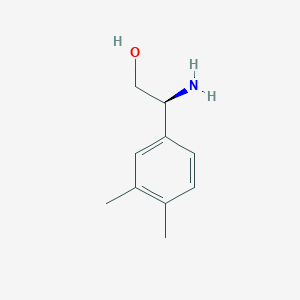
(2S)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral chromatography or enzymatic resolution to obtain the desired enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents such as acyl chlorides or isocyanates are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Amides, ureas, and other substituted compounds.
Scientific Research Applications
(2S)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylethanol: A structurally similar compound with a phenyl group instead of a 3,4-dimethylphenyl group.
2-Amino-2-(4-methylphenyl)ethanol: Another similar compound with a 4-methylphenyl group.
Uniqueness: (2S)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of the 3,4-dimethylphenyl group, which can influence its interaction with biological targets and its overall chemical reactivity.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
HSQAORATDQNBDY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CO)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
![(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13565770.png)
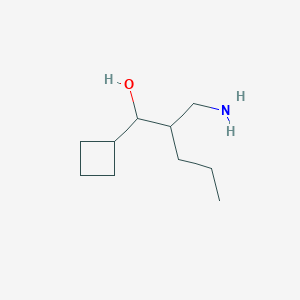
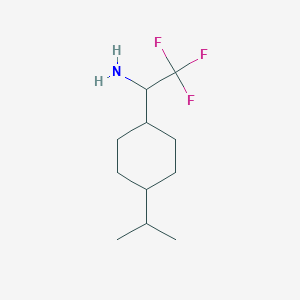
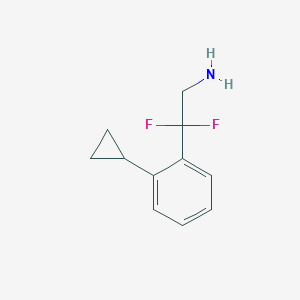
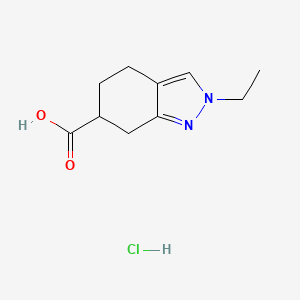

![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
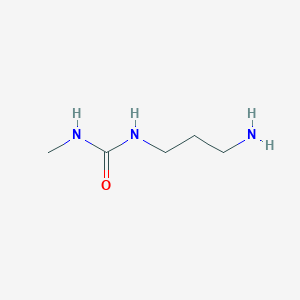



![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
